molecular formula C16H14O4 B1196973 Vignafuran CAS No. 57800-41-6

Vignafuran

Cat. No.: B1196973
CAS No.: 57800-41-6
M. Wt: 270.28 g/mol
InChI Key: YCDZKMJZSGRQML-UHFFFAOYSA-N
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Description

Vignafuran (C₁₆H₁₄O₄, molecular weight: 270.28) is a naturally occurring 2-arylbenzofuran phytoalexin first identified in Vigna unguiculata (cowpea) and Lablab purpureus (hyacinth bean) . Its structure comprises a benzofuran core substituted with a 2-(4-hydroxy-2-methoxyphenyl) group (Figure 1) . Biosynthetically, it originates from phenylalanine via an isoflavonoid precursor, with the loss of the C-3 methylene group during cyclization, as demonstrated by isotopic labeling studies . This compound exhibits potent antifungal activity, particularly against Helminthosporium carbonum (ED₅₀: 15–20 µg/ml), and is synthesized in plant tissues in response to fungal infection or UV stress .

Properties

CAS No.

57800-41-6

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-methoxy-4-(6-methoxy-1-benzofuran-2-yl)phenol

InChI

InChI=1S/C16H14O4/c1-18-12-5-3-10-7-16(20-14(10)9-12)13-6-4-11(17)8-15(13)19-2/h3-9,17H,1-2H3

InChI Key

YCDZKMJZSGRQML-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC

Other CAS No.

57800-41-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumestrol

  • Structure : Coumestrol (C₁₅H₁₂O₅) is a coumestan derivative featuring a fused benzofuran-dihydrofuran ring system, distinct from Vignafuran’s simpler 2-arylbenzofuran scaffold .
  • Biosynthesis: Both compounds share a common intermediate (diarylacetylene) in synthetic routes , but coumestrol biosynthesis in plants likely diverges via oxidative cyclization of isoflav-3-enes, unlike this compound’s phenylpropanoid pathway .

Moracin M

  • Structure : Moracin M (C₁₉H₁₆O₄) contains a 3',5'-dioxygenated aryl group attached to a benzofuran core, contrasting with this compound’s 4-hydroxy-2-methoxyphenyl substituent .
  • Biosynthesis: Derived from stilbene precursors via oxidative cyclization in Morus alba, differing from this compound’s isoflavonoid origin .

Phaseollidin

  • Structure : A pterocarpan (C₂₀H₁₈O₅) with a tetracyclic framework, structurally unrelated to benzofurans .
  • Biosynthesis: Formed via isoflavanoid pathways in Lablab niger, independent of this compound’s route .
  • Activity : Less potent than this compound (ED₅₀: 30–35 µg/ml against H. carbonum) .

Erypoegin H251

  • Structure : A tetracylic benzofuran derivative synthesized via iodinated catechol intermediates, differing in complexity from this compound’s bicyclic system .
  • Synthesis : Achieved through Pd-catalyzed carbonylative cyclization, unlike this compound’s TBAF-mediated ring closure .
  • Activity : Antifungal activity unspecified but structurally tailored for bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Type Molecular Formula Molecular Weight Source Antifungal ED₅₀ (µg/ml)
This compound 2-Arylbenzofuran C₁₆H₁₄O₄ 270.28 Vigna unguiculata 15–20
Coumestrol Coumestan C₁₅H₁₂O₅ 272.25 Fabaceae spp. N/A
Moracin M 3',5'-Oxy-arylbenzofuran C₁₉H₁₆O₄ 308.33 Morus alba N/A
Phaseollidin Pterocarpan C₂₀H₁₈O₅ 338.35 Lablab niger 30–35
Erypoegin H251 Tetracylic Benzofuran C₂₃H₂₄O₆ 396.43 Synthetic N/A

Key Findings and Implications

  • Structural Diversity : Benzofuran derivatives exhibit significant structural plasticity, enabling diverse biological roles. This compound’s simplicity contrasts with coumestrol’s fused rings and moracin’s oxygenation patterns.
  • Activity Trends : this compound’s ED₅₀ surpasses phaseollidin and kievitone, suggesting benzofurans may optimize antifungal potency .
  • Synthetic Utility : Common intermediates (e.g., diarylacetylenes) allow efficient synthesis of multiple benzofurans, highlighting strategies for drug discovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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